molecular formula C18H26N4O2 B5566179 N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide

N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide

Cat. No. B5566179
M. Wt: 330.4 g/mol
InChI Key: IMMXTSGHEBCRTA-CPNJWEJPSA-N
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Description

N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide, commonly referred to as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of azo compounds and is a derivative of phenylacetamide.

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide derivatives exhibit significant antimicrobial and antifungal activities. One study synthesized derivatives that demonstrated notable antifungal activity against Candida parapsilosis, although their anticholinesterase activities were weak (Yurttaş et al., 2015). Another study focused on the antimicrobial effects of benzoxazole derivatives containing azomethine groups, which displayed varying degrees of inhibition against different bacterial strains and fungi (Maru, Patel, & Yadav, 2015).

Anticancer Potential

The compound and its derivatives have been explored for potential anticancer applications. A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities, with some derivatives showing high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis and structural elucidation of derivatives of N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide. For example, the synthesis of silylated derivatives and their structural analysis using various spectroscopic techniques have been documented (Nikonov et al., 2016). Additionally, the crystal structure and hydrogen bonding characteristics of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide were analyzed, contributing to a better understanding of its molecular geometry and interactions (Saravanan et al., 2016).

Green Synthesis and Environmental Impact

Research has also focused on the green synthesis of derivatives, emphasizing eco-friendly approaches. A study reported the efficient green chemistry synthesis of triazoles using N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide, highlighting the use of water and eco-friendly catalysts (Gondaliya & Kapadiya, 2021).

properties

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(azocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-15(23)20-17-9-7-16(8-10-17)13-19-21-18(24)14-22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,20,23)(H,21,24)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMXTSGHEBCRTA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(azocan-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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